Cas no 94510-71-1 (3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one)
3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one Chemical and Physical Properties
Names and Identifiers
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- 1(2H)-Isoquinolinone, 3-chloro-7-methoxy-5,8-dimethyl-
- 3-Chloro-7-methoxy-5,8-dimethyl-2H-isoquinolin-1-one
- 3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one
- EN300-336143
- 94510-71-1
-
- MDL: MFCD30498177
- Inchi: 1S/C12H12ClNO2/c1-6-4-9(16-3)7(2)11-8(6)5-10(13)14-12(11)15/h4-5H,1-3H3,(H,14,15)
- InChI Key: AGSBWKDBGRCHHU-UHFFFAOYSA-N
- SMILES: C1(=O)C2=C(C(C)=CC(OC)=C2C)C=C(Cl)N1
Computed Properties
- Exact Mass: 237.0556563Da
- Monoisotopic Mass: 237.0556563Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 38.3Ų
3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-336143-1g |
3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one |
94510-71-1 | 1g |
$1500.0 | 2023-09-04 | ||
| Enamine | EN300-336143-5g |
3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one |
94510-71-1 | 5g |
$4349.0 | 2023-09-04 | ||
| Enamine | EN300-336143-10g |
3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one |
94510-71-1 | 10g |
$6450.0 | 2023-09-04 | ||
| Ambeed | A1097962-1g |
3-Chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one |
94510-71-1 | 95% | 1g |
$1084.0 | 2024-04-16 | |
| Enamine | EN300-336143-0.05g |
3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one |
94510-71-1 | 0.05g |
$1261.0 | 2023-09-04 | ||
| Enamine | EN300-336143-0.1g |
3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one |
94510-71-1 | 0.1g |
$1320.0 | 2023-09-04 | ||
| Enamine | EN300-336143-0.25g |
3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one |
94510-71-1 | 0.25g |
$1381.0 | 2023-09-04 | ||
| Enamine | EN300-336143-0.5g |
3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one |
94510-71-1 | 0.5g |
$1440.0 | 2023-09-04 | ||
| Enamine | EN300-336143-1.0g |
3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one |
94510-71-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-336143-2.5g |
3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one |
94510-71-1 | 2.5g |
$2940.0 | 2023-09-04 |
3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one
3-Chloro-7-Methoxy-5,8-Dimethyl-1,2-Dihydroisoquinolin-1-One: A Comprehensive Overview
3-Chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one, also known by its CAS registry number CAS No. 94510-71-1, is a complex organic compound with a unique structure and diverse applications. This compound belongs to the class of isoquinolines, which are bicyclic heterocycles with a wide range of biological and chemical significance. The molecule features a chloro group at position 3, a methoxy group at position 7, and methyl groups at positions 5 and 8. These substituents contribute to its distinct chemical properties and reactivity.
The synthesis of 3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one involves a series of carefully designed reactions that highlight the importance of stereochemistry and regioselectivity in organic synthesis. Recent advancements in catalytic methods have enabled more efficient pathways for constructing such complex molecules. For instance, the use of transition metal catalysts has facilitated the formation of the isoquinoline core through tandem cyclization processes. These methods not only improve yield but also reduce the environmental footprint of synthetic procedures.
One of the most intriguing aspects of this compound is its biological activity. Studies have shown that 3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one exhibits potent anti-inflammatory and antioxidant properties. These effects are attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress. Recent research has explored its potential as a lead compound for drug development targeting chronic inflammatory diseases such as arthritis and neurodegenerative disorders.
In addition to its biological applications, this compound has found utility in materials science. Its rigid bicyclic structure makes it an attractive candidate for constructing advanced materials with tailored electronic properties. For example, derivatives of CAS No. 94510-71-1 have been incorporated into organic semiconductors for use in flexible electronics and optoelectronic devices. The integration of such compounds into material frameworks has demonstrated enhanced charge transport properties, paving the way for next-generation electronic applications.
The study of 3-chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one has also shed light on its environmental fate and toxicity. Recent eco-toxicological assessments have evaluated its potential impact on aquatic ecosystems. Findings indicate that while the compound exhibits moderate toxicity to certain aquatic organisms, its degradation under environmental conditions is relatively rapid due to microbial activity and photodegradation processes.
In conclusion, CAS No. 94510-71-1, or 3-chloro-7-methoxy-5,8-dimethyl- strong>-< strong>... strong>, represents a multifaceted compound with significant implications across various scientific domains. From drug discovery to materials science, its unique chemical properties continue to drive innovative research directions. As our understanding of this compound deepens through ongoing studies, it holds promise for addressing some of the most pressing challenges in modern science.
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